molecular formula C21H33NO4 B14216005 N-[4-(Dodecyloxy)benzoyl]glycine CAS No. 823780-47-8

N-[4-(Dodecyloxy)benzoyl]glycine

Cat. No.: B14216005
CAS No.: 823780-47-8
M. Wt: 363.5 g/mol
InChI Key: VTVRXSDIYXFXIH-UHFFFAOYSA-N
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Description

N-[4-(Dodecyloxy)benzoyl]glycine: is an organic compound with the molecular formula C21H33NO4 It is a derivative of glycine, where the amino group is substituted with a benzoyl group that contains a dodecyloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Dodecyloxy)benzoyl]glycine typically involves the reaction of glycine with 4-(dodecyloxy)benzoyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the amide bond. The general steps are as follows:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Dodecyloxy)benzoyl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the benzoyl group or the dodecyloxy substituent.

    Substitution: The compound can participate in substitution reactions, where the dodecyloxy group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Various nucleophiles can be employed in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-(Dodecyloxy)benzoyl]glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(Dodecyloxy)benzoyl]glycine involves its interaction with specific molecular targets. The benzoyl group can interact with proteins and enzymes, potentially inhibiting their activity. The dodecyloxy substituent may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N-Benzoylglycine: A simpler derivative of glycine with a benzoyl group.

    N-(4-Methoxybenzoyl)glycine: Similar structure but with a methoxy group instead of a dodecyloxy group.

    N-(4-Hydroxybenzoyl)glycine: Contains a hydroxy group on the benzoyl ring.

Uniqueness

N-[4-(Dodecyloxy)benzoyl]glycine is unique due to the presence of the long dodecyloxy chain, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring enhanced lipophilicity and specific interactions with biological membranes .

Properties

CAS No.

823780-47-8

Molecular Formula

C21H33NO4

Molecular Weight

363.5 g/mol

IUPAC Name

2-[(4-dodecoxybenzoyl)amino]acetic acid

InChI

InChI=1S/C21H33NO4/c1-2-3-4-5-6-7-8-9-10-11-16-26-19-14-12-18(13-15-19)21(25)22-17-20(23)24/h12-15H,2-11,16-17H2,1H3,(H,22,25)(H,23,24)

InChI Key

VTVRXSDIYXFXIH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)NCC(=O)O

Origin of Product

United States

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